molecular formula C12H13NO2 B13957970 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene CAS No. 827319-19-7

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene

Cat. No.: B13957970
CAS No.: 827319-19-7
M. Wt: 203.24 g/mol
InChI Key: DWNJODSRAWDQGD-UHFFFAOYSA-N
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Description

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzene, featuring an ethynyl group, four methyl groups, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-ethynyl-2,3,5,6-tetramethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the ethynyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1-ethynyl-2,3,5,6-tetramethyl-4-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ethynyl group can participate in cycloaddition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Ethynyl-4-nitrobenzene
  • 1-Ethynyl-2,3,5,6-tetramethylbenzene
  • 4-Ethynylanisole
  • 4-Ethynyl-α,α,α-trifluorotoluene

Comparison: 1-Ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene is unique due to the presence of both the ethynyl and nitro groups, which confer distinct reactivity and properties. Compared to 1-Ethynyl-4-nitrobenzene, the tetramethyl substitution increases steric hindrance, affecting its reactivity and interaction with other molecules. The presence of multiple methyl groups also enhances its lipophilicity, influencing its solubility and biological activity .

Properties

CAS No.

827319-19-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-ethynyl-2,3,5,6-tetramethyl-4-nitrobenzene

InChI

InChI=1S/C12H13NO2/c1-6-11-7(2)9(4)12(13(14)15)10(5)8(11)3/h1H,2-5H3

InChI Key

DWNJODSRAWDQGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C#C)C)C)[N+](=O)[O-])C

Origin of Product

United States

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